4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Descripción
This compound is a sulfamoyl benzamide derivative featuring a 1,3,4-oxadiazole core. Its structure includes a benzyl(propan-2-yl)sulfamoyl group at the 4-position of the benzamide moiety and a 4-methoxyphenyl substituent on the oxadiazole ring.
Propiedades
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5S/c1-18(2)30(17-19-7-5-4-6-8-19)36(32,33)23-15-11-20(12-16-23)24(31)27-26-29-28-25(35-26)21-9-13-22(34-3)14-10-21/h4-16,18H,17H2,1-3H3,(H,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMGNKXVXIKOJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a sulfonamide derivative with potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by relevant research findings and data.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C26H26N4O5S
- Molecular Weight : 494.57 g/mol
- CAS Number : 533870-14-3
Structural Features
The compound features a sulfonamide group, an oxadiazole ring, and methoxy and benzyl substituents, which are significant for its biological activity. The presence of the oxadiazole moiety is particularly noteworthy as it is often associated with enhanced pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, compounds similar to the target compound have shown significant growth inhibition against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the anticancer effects of a series of oxadiazole derivatives, revealing that certain compounds exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.20 to 2.58 μM against human cancer cell lines . This suggests that the oxadiazole moiety contributes to potent anticancer activity.
| Compound | GI50 Value (μM) | Cell Line |
|---|---|---|
| Compound A | 0.49 | MDA-MB-231 |
| Compound B | 1.35 | LNCaP |
| Compound C | 0.20 | HL60 |
The mechanism through which the compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : The compound likely interferes with cellular pathways that promote cancer cell growth.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells while sparing normal cells, as indicated by studies showing low cytotoxicity towards non-cancerous cell lines .
Antimicrobial Activity
Additionally, compounds with similar structural features have been investigated for their antimicrobial properties. For example, some benzamide derivatives demonstrated selective antibacterial activity against Gram-positive bacteria . This suggests that the target compound may also possess antimicrobial potential.
In Vitro Studies
In vitro studies have shown that derivatives of benzamide with oxadiazole rings can inhibit key enzymes involved in cancer progression and bacterial growth. For instance:
- Inhibition Assays : Compounds were tested for their ability to inhibit specific kinases associated with cancer cell signaling pathways.
- Cytotoxicity Tests : Evaluations on human embryonic kidney (HEK-293) cells indicated that several derivatives exhibited low toxicity levels while maintaining high efficacy against cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzamide and oxadiazole components can significantly influence biological activity. For example, variations in substituents on the benzyl group have been shown to enhance potency against specific cancer types .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of compounds containing oxadiazole moieties as anticancer agents. The oxadiazole ring is known for its ability to interact with biological targets involved in cancer proliferation and survival pathways. For instance:
- A derivative similar to the compound demonstrated significant inhibition of RET kinase activity, which is implicated in various cancers. This suggests that modifications of the oxadiazole structure can lead to potent anticancer agents .
Antimicrobial Properties
Compounds with sulfamoyl groups have been explored for their antimicrobial properties. The presence of the sulfamoyl moiety in this compound may contribute to its efficacy against bacterial infections:
- Research has shown that sulfamoyl derivatives exhibit antibacterial activity by inhibiting bacterial growth through interference with folate synthesis pathways .
Anti-inflammatory Effects
The incorporation of methoxyphenyl groups has been associated with anti-inflammatory properties. Compounds featuring similar structures have been evaluated for their ability to modulate inflammatory responses:
- Studies indicate that such compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study focusing on the synthesis and evaluation of benzamide derivatives containing oxadiazole rings, one compound exhibited an IC50 value of 0.25 μM against hepatocarcinoma cells (HepG2). This highlights the promising anticancer activity associated with similar structural features found in 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide .
Case Study 2: Antimicrobial Activity
Research on sulfamoyl derivatives has shown that certain compounds can effectively inhibit the growth of Mycobacterium tuberculosis. Compounds derived from similar structures demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating strong antimicrobial potential .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis of Sulfamoyl Groups
The sulfamoyl group’s substitution pattern significantly impacts bioactivity and physicochemical properties:
Key Insight : Smaller alkyl groups (e.g., methyl in LMM5) enhance antifungal activity, likely due to optimal steric compatibility with thioredoxin reductase .
Oxadiazole Ring Modifications
The oxadiazole’s 5-position substituent influences target binding and solubility:
Key Insight : Aromatic substituents with electron-donating groups (e.g., 4-methoxyphenyl) improve stability and target affinity .
Enzyme Inhibition and Molecular Docking
- LMM5/LMM11 : Both inhibit thioredoxin reductase (Trr1), a critical enzyme in fungal redox homeostasis .
- N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (6a, ) : Demonstrates strong binding to human carbonic anhydrase II (hCA II) via hydrophobic interactions and hydrogen bonding .
- Target Compound : The propan-2-yl group may sterically hinder enzyme binding compared to methyl analogs but improve selectivity for fungal targets.
Q & A
Q. Advanced (Target Identification)
- Molecular docking (AutoDock Vina) : Use the crystal structure of C. albicans thioredoxin reductase (PDB: 1TQO). Key interactions include hydrogen bonding between the sulfamoyl group and Cys-135/Cys-140 residues, and π-π stacking of the oxadiazole ring with Trp-137 .
- MD simulations (GROMACS) : Validate binding stability over 100 ns; RMSD <2 Å indicates stable ligand-protein complexes .
- Experimental validation : Perform enzymatic inhibition assays using recombinant TrxR and compare IC50 values with docking scores .
What strategies resolve discrepancies between in silico predictions and experimental bioactivity data?
Advanced (Data Analysis)
Discrepancies may arise due to off-target effects or pharmacokinetic limitations. Mitigation strategies include:
- Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated degradation .
- Permeability studies : Caco-2 cell monolayers evaluate intestinal absorption (Papp <1×10⁻⁶ cm/s suggests poor bioavailability) .
- SAR refinement : Modify the benzyl or methoxyphenyl substituents to enhance target affinity (e.g., fluorinated analogs improve metabolic stability) .
How do structural modifications impact physicochemical properties and bioactivity?
Q. Advanced (Structure-Activity Relationships)
What chromatographic techniques are effective for purity assessment?
Q. Basic (Analytical Chemistry)
- HPLC : Use a gradient elution (acetonitrile/0.1% TFA) on a C18 column; UV detection at 254 nm. Purity >98% is required for biological assays .
- TLC : Silica gel 60 F254 plates with ethyl acetate/hexane (3:7); Rf ~0.45 under UV visualization .
Key considerations for designing SAR studies on sulfamoyl-containing 1,3,4-oxadiazoles?
Q. Advanced (Medicinal Chemistry)
- Electrostatic potential maps : Identify regions for hydrogen bond donors/acceptors (e.g., sulfamoyl group as a H-bond donor) .
- ClogP calculations : Optimize lipophilicity (ideal range: 2–4) to balance membrane permeability and solubility .
- Crystallography : Solve co-crystal structures with target enzymes to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
